Actaplanin

Description

Properties

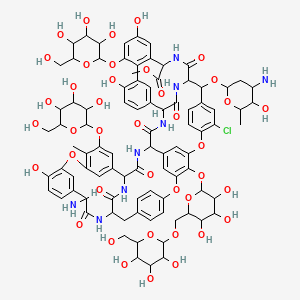

Molecular Formula |

C90H101ClN8O40 |

|---|---|

Molecular Weight |

1970.2 g/mol |

IUPAC Name |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-64-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate |

InChI |

InChI=1S/C90H101ClN8O40/c1-29-47-18-35(19-48(29)132-88-75(116)71(112)67(108)54(26-101)135-88)61-83(122)97-62-36-20-51(129-38-9-4-31(5-10-38)14-43(80(119)95-61)94-81(120)59(93)32-6-12-45(105)49(17-32)131-47)79(139-90-77(118)73(114)69(110)56(137-90)28-127-87-74(115)70(111)66(107)53(25-100)134-87)52(21-36)130-46-13-8-34(16-41(46)91)78(138-57-24-42(92)65(106)30(2)128-57)64-85(124)98-63(86(125)126-3)40-22-37(103)23-50(133-89-76(117)72(113)68(109)55(27-102)136-89)58(40)39-15-33(7-11-44(39)104)60(82(121)99-64)96-84(62)123/h4-13,15-23,30,42-43,53-57,59-78,87-90,100-118H,14,24-28,92-93H2,1-3H3,(H,94,120)(H,95,119)(H,96,123)(H,97,122)(H,98,124)(H,99,121) |

InChI Key |

PFEBYWJUETVBLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |

Synonyms |

actaplanin actaplanin A actaplanin B1 actaplanin B2 actaplanin B3 actaplanin C1 actaplanin G |

Origin of Product |

United States |

Microbial Origin and Cultivation for Actaplanin Production

Actinoplanes missouriensis as the Primary Producer Strain

Actaplanin is a secondary metabolite produced by the Gram-positive, filamentous bacterium Actinoplanes missouriensis nih.gov. This species, originally isolated from soil, is the primary and definitive source for the microbial production of the this compound complex nih.gov. Members of the genus Actinoplanes are noted for their unique morphological characteristics, including the formation of sporangia that contain motile spores equipped with flagella. These spores are released upon contact with water, a trait that distinguishes them within the broader group of actinomycetes.

The type strain, Actinoplanes missouriensis 431T, was first isolated from barnyard soil in Missouri, USA. Like other actinomycetes, it plays a significant role in ecological systems as a saprophyte, breaking down organic matter. In industrial microbiology, Actinoplanes species are recognized as valuable sources of a variety of bioactive compounds, including antibiotics and enzymes. The ability of A. missouriensis to synthesize the complex this compound structure underscores its sophisticated metabolic capabilities.

Fermentation Processes for this compound Complex Biosynthesis

The biosynthesis of the this compound complex by Actinoplanes missouriensis is achieved through controlled fermentation processes. Fermentation is a widely used technique in biotechnology where microorganisms are cultured in large-scale bioreactors under specific conditions to produce valuable products like antibiotics. The process for this compound involves submerged fermentation, where the bacterium is grown in a liquid nutrient medium.

The fermentation process typically includes several key stages:

Inoculum Preparation: A small volume of a pure, high-yielding culture of A. missouriensis is grown to a sufficient cell density. This "seed culture" is then used to inoculate the main production bioreactor.

Production Phase: In the bioreactor, the bacteria undergo a period of rapid growth (log phase), consuming nutrients from the medium. The production of secondary metabolites like this compound typically intensifies as the culture enters the stationary phase, where cell growth slows down.

Harvesting and Extraction: Once the fermentation reaches its peak yield, the process is stopped. The bacterial biomass is separated from the fermentation broth, and the this compound complex is then extracted from the broth and purified.

Throughout the fermentation, critical parameters such as temperature, pH, dissolved oxygen levels, and nutrient concentration are continuously monitored and controlled to ensure optimal conditions for bacterial growth and antibiotic synthesis. The this compound produced is not a single molecule but a complex of several related glycopeptides, which can be separated and characterized using techniques like high-performance liquid chromatography (HPLC) nih.gov.

Optimization of Cultivation Conditions for Enhanced this compound Yields

Maximizing the yield of this compound is a primary goal in its commercial production, making the optimization of cultivation conditions a critical area of research. This involves systematically adjusting various physical and nutritional parameters of the fermentation process. General strategies for enhancing secondary metabolite production in actinomycetes are directly applicable to this compound biosynthesis frontiersin.orgmurdoch.edu.au.

Nutritional Factors: The composition of the culture medium is paramount. The type and concentration of carbon and nitrogen sources can significantly influence both cell growth and the rate of antibiotic production researchgate.netmdpi.comnih.gov.

Carbon Sources: Simple sugars like glucose are often used for rapid growth, but more complex carbohydrates may be favored for sustained antibiotic production. The choice of carbon source can directly impact the precursor supply for the this compound molecule.

Nitrogen Sources: Organic nitrogen sources, such as yeast extract, peptone, or soy meal, often support higher antibiotic yields compared to inorganic sources like ammonium (B1175870) salts researchgate.net.

Below is an illustrative data table showing how different nutrient sources can hypothetically affect antibiotic yield, based on general principles observed in similar fermentations.

| Nutrient Source | Concentration (g/L) | Relative Yield (%) |

| Carbon Source | ||

| Glucose | 20 | 100 |

| Sucrose | 20 | 115 |

| Soluble Starch | 20 | 130 |

| Nitrogen Source | ||

| Ammonium Sulfate | 5 | 100 |

| Yeast Extract | 5 | 150 |

| Soy Peptone | 5 | 165 |

Physical Parameters: The physical environment within the bioreactor must also be tightly controlled.

pH: The optimal pH for both growth and production needs to be determined and maintained, often within a narrow range (e.g., 6.5-7.5) nih.govnih.gov. Buffering agents or automated acid/base addition are used for control.

Temperature: Actinomycetes have an optimal temperature range for growth and secondary metabolism, typically between 28-37°C nih.gov.

Agitation and Aeration: Adequate aeration is crucial for aerobic organisms like A. missouriensis. The agitation speed affects the transfer of oxygen from the gas phase into the liquid medium and ensures uniform distribution of cells and nutrients nih.govresearchgate.net.

The following table illustrates the potential impact of varying physical parameters on production, a common practice in fermentation optimization.

| Parameter | Setting | Relative Yield (%) |

| pH | ||

| 6.0 | 75 | |

| 7.0 | 100 | |

| 8.0 | 85 | |

| Temperature (°C) | ||

| 25 | 90 | |

| 30 | 100 | |

| 35 | 80 | |

| Agitation (rpm) | ||

| 100 | 80 | |

| 150 | 100 | |

| 200 | 95 |

Methodologies such as one-factor-at-a-time (OFAT) and statistical approaches like Response Surface Methodology (RSM) are employed to systematically identify the optimal combination of these variables for achieving the highest possible this compound yield nih.govmdpi.com.

Structural Elucidation and Characterization of Actaplanin Congeners

Identification of Actaplanin A, B1, B2, B3, C1, and G

Initial studies successfully isolated and identified several primary components of the this compound complex, namely this compound A, B1, B2, B3, C1, and G. wikipedia.orgnih.gov These congeners share a common core structure but differ in their glycosylation patterns. nih.govresearchgate.net Hydrolytic experiments demonstrated that each of these actaplanins is composed of the same peptide core, an amino sugar, and varying quantities of the neutral sugars glucose, mannose, and rhamnose. wikipedia.orgnih.gov The identification and separation of these individual factors were largely accomplished using high-performance liquid chromatography (HPLC). nih.govresearchgate.net The distinct sugar compositions of these actaplanins are fundamental to their individual identities within the broader complex. nih.gov

Determination of the Core Peptide Structure (Aglycone and Pseudo-aglycone)

The core structure of this compound is a complex peptide, referred to as the aglycone. researchgate.net This peptide is composed of aromatic amino acids. nih.gov Complete acidic hydrolysis of any this compound congener yields this peptide core. google.com

A key structural feature is the pseudo-aglycone, which consists of the peptide core with an amino sugar group still attached. nih.gov This pseudo-aglycone was isolated through methanolysis, a process that selectively removes the neutral sugar moieties without cleaving the amino sugar. nih.gov This core structure is consistent across all identified this compound congeners. nih.govresearchgate.net Further studies involving oxidative degradation and proton NMR have been instrumental in defining the precise structure of the aglycone. acs.org

Analysis of Glycosylation Patterns and Neutral Sugar Moieties (Glucose, Mannose, Rhamnose, L-ristosamine)

The diversity of the this compound complex arises from the different neutral sugar moieties attached to the core pseudo-aglycone. google.com The primary neutral sugars identified are glucose, mannose, and rhamnose. wikipedia.orgnih.gov The amino sugar, consistently found attached to the peptide core, was identified as L-ristosamine through hydrolytic studies. nih.gov

The glycosylation patterns, meaning the specific sugars and their points of attachment to the peptide core, differentiate the various this compound factors. google.com For instance, the identified actaplanins may have glucose or one of two disaccharides (mannosyl-glucose or rhamnosyl-glucose) attached to the phenolic group of a specific ring (ring B) in the peptide structure. google.com Additionally, mannose can be attached at other sites on the peptide core (rings D or F). google.com The specific combination and location of these sugar units define each unique this compound congener. google.com

The neutral sugar content for several this compound congeners has been determined, as detailed in the table below.

| This compound Congener | Glucose | Mannose | Rhamnose |

| A | 1 | 3 | 0 |

| B1 | 1 | 2 | 1 |

| B2 | 1 | 2 | 0 |

| B3 | 1 | 1 | 1 |

| C1a | 1 | 1 | 1 |

| G | 1 | 1 | 0 |

| This table is based on data from hydrolytic experiments. acs.org |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Analysis

The detailed structural elucidation of the this compound complex has been heavily reliant on sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the three-dimensional structure of this compound and its congeners. researchgate.netacs.org Proton NMR (¹H NMR) spectra of the pseudo-aglycone revealed similarities to other glycopeptide antibiotics like ristocetin (B1679390). nih.gov

High-Performance Liquid Chromatography (HPLC) has been indispensable for the separation and purification of the individual this compound congeners from the complex mixture produced by Actinoplanes missouriensis. nih.govresearchgate.net The technique's ability to resolve closely related molecules allowed for the isolation of pure factors such as A, B1, B2, B3, C1, and G. wikipedia.orgnih.gov

Reversed-phase HPLC, often using a C-18 column, is a common method for separating these compounds. acs.orgscispace.com The retention times of the different congeners in an HPLC system are a key characteristic used for their identification and quantification. google.com The successful application of HPLC is a critical first step, enabling further detailed structural analysis of each purified component. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the deduction of structural information. ijnrd.org In the context of this compound research, MS has been applied to analyze the complex mixture and its components. nih.gov While the provided sources highlight the general application of MS in analyzing biomolecules and antibiotics, its specific use in determining the molecular weights of this compound congeners and their fragmentation patterns provides crucial data that complements information from NMR and HPLC. nih.govnih.govresearchgate.net For instance, after hydrolysis, MS can be used to identify the constituent sugars and the peptide core by analyzing their respective masses. nih.gov

Comparative Structural Analysis with Related Glycopeptide Antibiotics

The structural architecture of this compound, a complex of glycopeptide antibiotics, is best understood through a comparative lens, juxtaposing its features with other prominent members of this class, namely Ristocetin, Teicoplanin, and the aglycone of Vancomycin (B549263). These antibiotics, while sharing a fundamental blueprint of a glycosylated peptide core, exhibit variations in their aglycone structures and glycosylation patterns that define their unique characteristics.

This compound is produced by Actinoplanes missouriensis as a complex of related compounds. wikipedia.orgconnectedpapers.com These congeners, including Actaplanins A, B1, B2, B3, C1, and G, all share an identical peptide core and an amino sugar, but differ in the number and type of neutral sugars attached. wikipedia.orgnih.gov The common aglycone of all actaplanins is a complex peptide made up of aromatic amino acids. nih.govresearchgate.net Complete hydrolysis of actaplanins yields the pseudo-aglycone nucleus, which consists of the peptide core and the amino sugar ristosamine. google.comacs.org The structural determination of the this compound pseudo-aglycone revealed it differs from that of ristocetin by lacking a benzylic hydroxyl group and possessing an aromatic chlorine atom. acs.org

Ristocetin, another glycopeptide antibiotic, possesses a tetracyclic peptide core that is more rigid than the tricyclic structure of vancomycin. researchgate.net Its structure was finalized in 1982. researchgate.net Teicoplanin is a mixture of several compounds, with the five major ones being A2-1 through A2-5. wikipedia.orgdrugbank.com These share a common glycopeptide core, Teicoplanin A3-1, which is a fused ring structure. wikipedia.orgnih.gov The Vancomycin aglycone is the heptapeptide (B1575542) scaffold of vancomycin, which is crosslinked oxidatively. ebi.ac.uknih.gov

A defining feature of these antibiotics is their glycosylation. In this compound, the sugars are attached to the phenolic hydroxyl groups of the peptide core. google.com All actaplanins contain L-ristosamine linked to a benzylic hydroxyl group on the aglycone. nih.govacs.org They also feature one or two mannose units at phenolic sites, and an additional phenolic position is occupied by either glucose, mannosylglucose, or rhamnosylglucose. acs.orgrsc.org

In contrast, Ristocetin contains the amino sugar L-ristosamine at residue 6 (β-hydroxy-tyrosine), D-mannose at residue 7 (3,5-dihydroxyphenylglycine), and a tetrasaccharide unit (L-rhamnose, D-glucose, D-mannose, and D-arabinose) at residue 4 (4-hydroxyphenylglycine). researchgate.netresearchgate.net Teicoplanin's core is decorated with mannose and N-acetylglucosamine. wikipedia.org A third sugar, β-D-glucosamine, is also present, and variations in the length and conformation of a side-chain on this sugar differentiate the various teicoplanin components. wikipedia.org The Vancomycin aglycone itself is devoid of sugars, but in the parent vancomycin molecule, it is typically decorated with a disaccharide. ebi.ac.uknih.gov

The aglycone core of these antibiotics is a heptapeptide, but with variations in the amino acid composition and cross-linking. The aglycone of this compound is noted to be similar in many respects to the ristocetin pseudo-aglycone. nih.gov The peptide core of Teicoplanin consists of seven amino acids, including six nonproteinogenic or modified ones, forming a four-ring system through peptide and ether bonds. wikipedia.org The Vancomycin aglycone also has a heptapeptide scaffold. ebi.ac.uk

The following tables provide a comparative overview of the structural features of this compound, Ristocetin, Teicoplanin, and the Vancomycin aglycone.

Table 1: Comparison of Aglycone Cores

| Feature | This compound | Ristocetin | Teicoplanin | Vancomycin Aglycone |

|---|---|---|---|---|

| Core Structure | Complex peptide of aromatic amino acids nih.govresearchgate.net | Tetracyclic heptapeptide researchgate.net | Four-ring heptapeptide system wikipedia.org | Oxidatively crosslinked heptapeptide ebi.ac.uk |

| Key Modifications | Contains an aromatic chlorine atom acs.org | More rigid than vancomycin's core researchgate.net | Contains two chlorinated positions wikipedia.org | Two chlorine atoms present nih.govscbt.com |

| Amino Acids | Contains aromatic amino acids nih.gov | Contains D-amino acids researchgate.net | Contains 4 D-amino acids and 6 non-proteinogenic/modified amino acids wikipedia.org | Contains 4 D-amino acids wikipedia.org |

Table 2: Comparison of Glycosylation

| Feature | This compound | Ristocetin | Teicoplanin | Vancomycin Aglycone |

|---|---|---|---|---|

| Amino Sugar | L-Ristosamine nih.govacs.org | L-Ristosamine researchgate.net | N-acyl-β-D-glucosamine, N-acetyl-β-D-glucosamine wikipedia.orgacs.org | None (present in parent Vancomycin) ebi.ac.uknih.gov |

| Neutral Sugars | Glucose, Mannose, Rhamnose (in various combinations) wikipedia.orggoogle.comacs.org | L-Rhamnose, D-Glucose, D-Mannose, D-Arabinose researchgate.net | D-Mannose wikipedia.org | None (present in parent Vancomycin) ebi.ac.uknih.gov |

| Attachment Points | Phenolic hydroxyl groups of the peptide core google.com | Residues 4, 6, and 7 of the peptide core researchgate.net | Two carbohydrates attached to the core, with a third on a side-chain wikipedia.org | Hydroxyl groups of 4-OH-Phegly4 and β-OH-Tyr6 in parent Vancomycin ebi.ac.uk |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound A |

| This compound B1 |

| This compound B2 |

| This compound B3 |

| This compound C1 |

| This compound G |

| Ristocetin |

| Teicoplanin |

| Teicoplanin A2-1 |

| Teicoplanin A2-2 |

| Teicoplanin A2-3 |

| Teicoplanin A2-4 |

| Teicoplanin A2-5 |

| Teicoplanin A3-1 |

| Vancomycin |

| Vancomycin aglycone |

| Ristosamine |

| Mannose |

| Glucose |

| Rhamnose |

| N-acetylglucosamine |

| β-D-glucosamine |

| L-rhamnose |

| D-glucose |

| D-mannose |

| D-arabinose |

| L-ristosamine |

Biosynthesis of Actaplanin

Elucidation of the Actaplanin Biosynthetic Pathway in Actinoplanes missouriensis

Research has focused on understanding the steps involved in this compound production by Actinoplanes missouriensis. Early studies characterized the this compound complex and its components, revealing the shared peptide core and varying sugar units. wikipedia.orgdrugfuture.comjst.go.jp Investigations into the metabolic pathways of Actinoplanes missouriensis have also provided insights, such as the finding that tyrosine, a potential precursor for the peptide core, is synthesized via the arogenate pathway in this organism. researchgate.net

Identification and Characterization of Biosynthesis Gene Clusters (BGCs)

Glycopeptide antibiotics, including this compound, are synthesized through pathways encoded by large biosynthetic gene clusters (BGCs). mdpi.comnih.govresearchgate.net These clusters contain the genes for non-ribosomal peptide synthetases (NRPSs) that assemble the peptide backbone, as well as genes for enzymes involved in post-assembly modifications like glycosylation, halogenation, and cyclization, along with genes for regulation, export, and self-resistance. mdpi.comnih.govresearchgate.netresearchgate.net While specific details regarding the this compound BGC in Actinoplanes missouriensis were not extensively detailed in the search results, the general principles of glycopeptide BGCs in related Actinoplanes species, such as the teicoplanin BGC in Actinoplanes teichomyceticus, provide a strong framework for understanding. mdpi.comnih.govresearchgate.netresearchgate.net These BGCs can span significant genomic regions, often exceeding 70 kbp, and contain numerous open reading frames (ORFs) dedicated to the biosynthetic process. nih.govresearchgate.net

Enzymatic Steps and Precursor Utilization in this compound Assembly

The biosynthesis of glycopeptide antibiotics like this compound involves several enzymatic steps. The peptide core is assembled by NRPS enzymes, which utilize specific amino acid precursors. researchgate.net Aromatic amino acids are key components of the peptide core, and their biosynthesis, such as the arogenate pathway for tyrosine in Actinoplanes missouriensis, is thus linked to this compound production. researchgate.netmdpi.com Following peptide assembly, cytochrome P450 (Oxy) enzymes catalyze oxidative cross-linking, a crucial step in forming the characteristic rigid structure of glycopeptides. researchgate.netuq.edu.au Glycosyltransferases then attach sugar moieties, such as glucose, mannose, rhamnose, and the amino sugar ristosamine, to the peptide core. wikipedia.orgdrugfuture.comjst.go.jpnih.gov Hydrolytic studies of actaplanins have shown that the amino sugar present is L-ristosamine, and the aglycone (the peptide core still attached to the amino sugar) is differentiated by the neutral sugar composition. jst.go.jp Precursors for antibiotic biosynthesis, including amino acids and sugars, are primarily derived from the organism's primary metabolism. mdpi.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites, including antibiotics, in actinomycetes is subject to complex genetic regulation. mdpi.commdpi.comksu.edu.sa This regulation involves pathway-specific regulators encoded within the BGCs, as well as global regulators that respond to environmental signals. mdpi.commdpi.commdpi.com While specific regulatory mechanisms for this compound were not detailed, studies on the regulation of other glycopeptide antibiotics in Actinoplanes species, such as teicoplanin, indicate that pathway-specific transcriptional regulators play a critical role in controlling the expression of biosynthetic genes. mdpi.comresearchgate.net These regulators can activate or repress the transcription of genes involved in NRPS assembly, tailoring enzymes, and precursor biosynthesis. mdpi.com

Biosynthetic Engineering Approaches for this compound Production Improvement

Biosynthetic engineering offers strategies to enhance the production of secondary metabolites like this compound. These approaches often involve manipulating the genes within the biosynthetic pathway or related regulatory elements. mdpi.comgoogle.com

Overexpression of Pathway Genes

Overexpression of genes encoding rate-limiting enzymes or other key gene products in an antibiotic biosynthetic pathway can lead to increased production of the desired compound or its precursors. google.comuninsubria.it This strategy has been explored for improving the production of other antibiotics in actinomycetes. mdpi.commdpi.comgoogle.comuninsubria.it For instance, overexpression of certain transcriptional regulators has been shown to significantly improve glycopeptide production in related species. mdpi.comuninsubria.it

Deletion of Competing Pathways

Deleting or downregulating genes involved in competing metabolic pathways can redirect metabolic flux towards the biosynthesis of the target compound, thereby increasing its yield. google.comgoogle.com This can involve eliminating pathways that produce undesirable byproducts or consume precursors needed for this compound synthesis. mdpi.comgoogle.comgoogle.com While specific examples for this compound were not found, this is a general strategy in metabolic engineering for optimizing the production of secondary metabolites. google.com

Promoter Engineering and Regulatory Gene Manipulation in this compound Producers

Improving the yield of secondary metabolites such as this compound often involves optimizing the expression of genes within the biosynthetic cluster. Promoter engineering and the manipulation of regulatory genes are key strategies in this regard. mdpi.com

Promoters are DNA sequences that initiate gene transcription, and their strength influences the level of gene expression. mdpi.com By replacing native promoters with stronger or more suitable ones, or by modifying existing promoters, the transcription of genes involved in this compound biosynthesis can be increased, potentially leading to higher production. mdpi.comfrontiersin.org

Studies on other glycopeptide-producing actinomycetes, such as Actinoplanes teichomyceticus (a producer of teicoplanin), have demonstrated the effectiveness of manipulating regulatory genes to improve antibiotic production. For instance, increasing the expression of specific regulatory genes from the teicoplanin biosynthetic cluster, tcp28 and tcp29, in the wild-type strain of A. teichomyceticus led to improved teicoplanin production. nih.gov Heterologous expression of regulatory genes from other antibiotic BGCs has also shown the potential to enhance glycopeptide production in different Actinoplanes species. nih.gov

While specific detailed research findings and data tables solely focused on promoter engineering and regulatory gene manipulation directly in this compound-producing Actinoplanes missouriensis are not extensively detailed in the provided search results, the principles and successes observed in the genetic manipulation of related glycopeptide producers, such as A. teichomyceticus and Nonomuraea gerenzanensis, highlight the potential of these strategies for this compound yield improvement. nih.govnih.govuninsubria.it These studies often involve techniques like conjugal transfer of vectors containing modified genes or regulatory elements into the producer strains. nih.govmdpi.com

The development of genetic engineering tools for Actinoplanes species, despite challenges like high GC content and complex life cycles, is progressing. mdpi.comnih.gov Tools such as CRISPR-Cas9 based systems are being explored for targeted genetic modifications, including the manipulation of transcriptional regulators, in Actinoplanes species, which could be applied to this compound producers in the future. frontiersin.orgmdpi.comresearchgate.net

The influence of regulatory genes on secondary metabolite biosynthesis is a complex interplay, and identifying the most impactful regulators often requires systematic approaches, such as silencing libraries of transcriptional regulators and analyzing their effect on product yield. mdpi.comresearchgate.net

Below is an illustrative table based on findings from related glycopeptide producers, demonstrating the potential impact of regulatory gene manipulation on antibiotic production.

| Producer Strain | Target Regulatory Gene(s) | Manipulation Strategy | Observed Effect on Production | Source |

| Actinoplanes teichomyceticus | tcp28, tcp29 | Increased expression | Improved teicoplanin production | nih.gov |

| Nonomuraea gerenzanensis | chers28 (heterologous) | Heterologous expression | Improved A40926 production | nih.gov |

This table exemplifies how manipulating regulatory genes can lead to enhanced production of glycopeptide antibiotics in actinomycetes.

Mechanistic Investigations of Actaplanin Biological Activity

Molecular Mode of Action of Actaplanin: Cell Wall Biosynthesis Inhibition

The essential structural component of the bacterial cell wall in most bacteria is peptidoglycan. Peptidoglycan synthesis is a multi-step process involving the assembly of precursor molecules in the cytoplasm, their translocation across the cell membrane, and their subsequent polymerization and cross-linking in the periplasmic space. nih.govnih.govdovepress.com Glycopeptide antibiotics, including this compound, interfere with the later stages of this crucial pathway. nih.govnih.govdovepress.comumn.edulibretexts.orgnih.govmdpi.com

Interaction with Peptidoglycan Precursors (e.g., Lipid II)

The primary molecular target of this compound, like other glycopeptide antibiotics, is the peptidoglycan precursor Lipid II. nih.govnih.govdovepress.comnih.govmdpi.com Lipid II is a membrane-anchored molecule that carries the complete peptidoglycan subunit (a disaccharide-pentapeptide) to the site of cell wall assembly. nih.govuu.nlwikipedia.org Glycopeptides bind with high affinity and specificity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide chain of Lipid II. nih.govnih.govdovepress.comnih.govmdpi.com This binding is mediated through the formation of multiple hydrogen bonds between the antibiotic and the terminal amino acids of the precursor. nih.gov By sequestering Lipid II, this compound prevents its utilization by the enzymes responsible for the transglycosylation and transpeptidation reactions, which are essential for incorporating new subunits into the growing peptidoglycan chain and forming cross-links, respectively. nih.govnih.govdovepress.commdpi.com

Disruption of Cell Wall Integrity and Bacterial Cell Division

The inhibition of peptidoglycan synthesis by this compound leads to the disruption of bacterial cell wall integrity. mdpi.com The cell wall provides essential structural support and protects the bacterium from osmotic lysis. mpg.deuni-bonn.dedzif.de As the bacterium grows, the cell wall must be constantly remodeled to accommodate the increasing cell volume and facilitate cell division. mpg.deuni-bonn.dedzif.de By blocking the incorporation of new peptidoglycan subunits, this compound weakens the existing cell wall structure. nih.govmdpi.com This weakening is particularly critical at sites of active growth and division. uni-bonn.dedzif.debiorxiv.org

Bacterial cell division is a highly coordinated process that involves the formation of a septal ring (Z-ring) composed of the protein FtsZ, followed by the synthesis of new cell wall material to create a septum that divides the parent cell into two daughter cells. uni-bonn.dedzif.de Peptidoglycan synthesis is a driving force during the entire process of cell division. uni-bonn.dedzif.de Inhibition of cell wall assembly by glycopeptide antibiotics in Staphylococcus aureus has been shown to occur rapidly and have a dramatic effect on cell division. uni-bonn.dedzif.de The inability to properly synthesize and cross-link peptidoglycan at the division septum leads to structural defects, compromising the integrity of the dividing cell and ultimately resulting in cell lysis due to internal osmotic pressure. libretexts.orgmdpi.combiorxiv.org

Cellular Responses to this compound Exposure

Exposure of susceptible bacteria to this compound triggers a cascade of cellular responses primarily related to the disruption of cell wall homeostasis. The primary consequence of this compound's action is the accumulation of uncross-linked peptidoglycan precursors, particularly Lipid II, within the cell. nih.gov This accumulation signals cell wall stress and activates cellular mechanisms aimed at repairing the damage or adapting to the compromised cell wall state. However, the potent and specific binding of this compound to Lipid II effectively halts the essential steps of peptidoglycan polymerization and cross-linking. mdpi.com This leads to a weakened cell wall that is unable to withstand the turgor pressure of the cytoplasm, ultimately resulting in bacterial cell lysis and death. libretexts.orgmdpi.com While bacteria possess mechanisms to remodel their cell wall during normal growth and division, the extensive and rapid inhibition caused by this compound overwhelms these systems. mpg.deuni-bonn.dedzif.de

Structure-Activity Relationship Studies of this compound Congeners and Derivatives

This compound exists as a complex of several related congeners, including Actaplanins A, B1, B2, B3, C1, and G. nih.govwikipedia.org Research has shown that these congeners share the same peptide core and an amino sugar, but differ in the composition and amount of neutral sugars (glucose, mannose, and rhamnose) attached to the core structure. epa.govnih.govwikipedia.org

Structure-activity relationship (SAR) studies for glycopeptide antibiotics in general have demonstrated that the peptide core is crucial for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov Modifications to the peptide core can significantly impact antibacterial activity, including activity against resistant strains. nih.gov The attached sugar moieties can influence factors such as solubility, pharmacokinetics, and potentially the interaction with the bacterial membrane or other cellular components. While specific detailed SAR data for this compound congeners in comparison to each other regarding their binding affinities or precise effects on cell wall synthesis were not extensively detailed in the provided sources, the variation in neutral sugar content among the congeners suggests that these differences may contribute to variations in their biological activity or properties. nih.govwikipedia.org Studies on other glycopeptides and their derivatives highlight the importance of both the core structure and peripheral modifications in determining the spectrum and potency of activity. googleapis.comfrontiersin.orgmdpi.com The removal of neutral sugar moieties from the this compound complex has been shown to yield antimicrobially active hydrolysis products, suggesting that the core peptide structure with the amino sugar retains significant antibacterial activity. nih.gov

Actaplanin Derivatives and Analogues: Synthesis and Research Applications

Chemical and Enzymatic Modification of Actaplanin Structures

The structural complexity of this compound, arising from its peptide core and glycosidic linkages, provides multiple sites for chemical and enzymatic modifications. These modifications can selectively cleave or alter the attached sugar residues, leading to the formation of various derivatives.

Partial Hydrolysis and Aglycone Formation (e.g., this compound C2a, O, K, L, M, N)

Partial hydrolysis of the this compound complex or individual this compound factors is a key method for generating derivatives, including aglycones. This process typically involves the selective removal of certain sugar moieties while leaving the core peptide and some sugars intact. Acidic hydrolysis conditions, for example, at a pH range of 1.5 to 2.0 and temperatures between 80°C and 100°C, have been employed to achieve partial hydrolysis. google.com The extent and specificity of hydrolysis can be influenced by pH and temperature, with lower pH and higher temperatures leading to faster hydrolysis. google.com

Hydrolytic experiments have shown that different this compound factors are composed of the same peptide core and an amino sugar (L-ristosamine), but vary in their neutral sugar composition, which includes glucose, mannose, and rhamnose. jst.go.jpnih.gov Partial hydrolysis can selectively remove these neutral sugars.

Specific examples of this compound derivatives obtained through partial hydrolysis include this compound C2a, O, K, L, M, and N. google.com

This compound C2a: This derivative is frequently obtained as a major hydrolysis product from Actaplanins A, B1, and B2 through the removal of the R1 disaccharide or sugar. google.com

This compound O: this compound O can be obtained by the hydrolysis of this compound G, where it is the major hydrolysis product resulting from the removal of the R1 glucose. google.com It can also be produced in minor amounts from the hydrolysis of this compound C1a and this compound B2 through the removal of specific sugar residues. google.com

This compound K: This derivative is a minor product of this compound A hydrolysis, resulting from the acid hydrolysis of the R2 mannose without the removal of the disaccharide. google.comgoogle.com

This compound L: this compound L is obtained from the hydrolysis of this compound B1, specifically through the removal of the R2 mannose. google.com

This compound M: This derivative is obtained from the hydrolysis of this compound B3, occurring through the removal of the R2 mannose. google.com

This compound N: this compound N is obtained from the hydrolysis of this compound C1a by the removal of the R2 mannose. google.com

The pseudo-aglycone of this compound, which is the core peptide retaining an amino sugar group, can be isolated through methanolysis, a process that selectively removes the neutral sugar moieties. jst.go.jpnih.gov Complete acidic hydrolysis of actaplanins yields the pseudo-aglycone nucleus. google.com

A bioautographic study of aglycone formation during the hydrolysis of the this compound complex demonstrated that this process yields a mixture of antimicrobially active hydrolysis products that retain a high percentage of the parent complex's activity and spectrum. jst.go.jpnih.govscispace.com

Synthesis of Semisynthetic this compound Derivatives

While the provided search results primarily detail hydrolysis and aglycone formation, the concept of semisynthetic derivatives implies chemical modifications to the this compound structure beyond simple cleavage of glycosidic bonds. This can involve the introduction of new functional groups or alterations to the existing aglycone or sugar moieties. Although specific examples of semisynthetic this compound derivatives and their detailed synthesis are not extensively described in the provided snippets, the potential for such modifications exists, building upon the understanding of the this compound structure and its sites for chemical manipulation. Research in this area would typically involve targeted chemical reactions on isolated this compound factors or their hydrolysis products to create novel compounds with potentially improved properties.

Research on Modified this compound Structures for Novel Biological Activities

Research efforts have explored modified this compound structures for novel biological activities. The alteration of the sugar moieties or the peptide core can influence the binding affinity to bacterial cell wall precursors, a key aspect of glycopeptide antibiotic function. While the primary activity of actaplanins is against Gram-positive bacteria, modifications could potentially lead to altered spectrum of activity, improved potency, or reduced susceptibility to resistance mechanisms.

Studies involving glycopeptide antibiotics, including actaplanins, have investigated their interactions with bacterial cell wall synthesis. asm.org Modified glycopeptide structures can exhibit altered binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which is the target site for this class of antibiotics. Research in this area often involves the synthesis of modified this compound analogues and the evaluation of their antimicrobial activity against various bacterial strains, including resistant ones.

The provided snippets mention the use of actaplanins in studies related to vancomycin (B549263) resistance in Enterococcus gallinarum, highlighting their relevance in understanding resistance mechanisms and potentially developing new agents to overcome them. asm.org Modified this compound structures could be investigated for their ability to circumvent these resistance mechanisms.

This compound Derivatives as Probes for Biological Pathway Studies

This compound derivatives can serve as valuable probes to study biological pathways, particularly those involved in bacterial cell wall biosynthesis and the mechanisms of antibiotic action and resistance. By using modified actaplanins with specific labels (e.g., fluorescent tags, radioactive isotopes) or altered binding properties, researchers can investigate their interaction with bacterial targets, track their distribution within bacterial cells, and elucidate the steps involved in cell wall synthesis and its inhibition.

For instance, this compound derivatives with modifications that affect their binding to specific peptidoglycan precursors can be used to probe the substrate specificity of bacterial enzymes involved in cell wall assembly. asm.org Similarly, labeled this compound analogues can be employed in binding studies to quantify their affinity for target sites and to identify potential new targets.

Research utilizing this compound derivatives as probes can provide insights into the complex interplay between glycopeptide antibiotics and bacterial physiology, contributing to the development of new therapeutic strategies. The enzymatic activity within bacterial membranes that modifies pentapeptides, as observed in studies with Enterococcus gallinarum, could potentially be further investigated using this compound derivatives as probes to understand the nature and function of these enzymes, such as D,D-carboxypeptidases. asm.org

Mechanisms of Resistance to Glycopeptide Antibiotics and Actaplanin

Bacterial Resistance Strategies Against Glycopeptide Antibiotics

Bacteria have evolved sophisticated and multifaceted strategies to counteract the effects of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin. annualreviews.orgnih.gov These mechanisms primarily involve altering the drug's target, modifying the cell's physical structure to impede drug access, and actively pumping the antibiotic out of the cell.

Target Modification (e.g., Alterations in Lipid II)

The principal mechanism of high-level glycopeptide resistance involves the modification of the antibiotic's target: the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, particularly Lipid II. mdpi.comelifesciences.orgnih.gov Glycopeptides function by binding to this dipeptide, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall synthesis. nih.govgoogle.com

Resistance is most commonly achieved by replacing the terminal D-Ala with either D-lactate (D-Lac) or D-serine (D-Ser), creating D-Ala-D-Lac or D-Ala-D-Ser termini, respectively. mdpi.comasm.org This seemingly minor alteration has profound consequences. The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond necessary for high-affinity glycopeptide binding. nih.gov This reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective. nih.gov

This reprogramming of cell wall biosynthesis is orchestrated by a cluster of genes, most notably the van gene clusters (e.g., vanA, vanB, vanC). mdpi.comannualreviews.org These gene clusters encode for the necessary enzymes to produce the altered peptidoglycan precursors. For instance, the VanA-type resistance, which confers high-level resistance to both vancomycin and teicoplanin, involves the enzymes VanH, VanA, and VanX. mdpi.comkoreamed.org VanH is a dehydrogenase that produces D-Lac from pyruvate, VanA is a ligase that synthesizes the D-Ala-D-Lac dipeptide, and VanX is a dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, ensuring the precursors for cell wall synthesis predominantly terminate in the resistance-conferring dipeptide. koreamed.org

| Gene Cluster | Resistance Phenotype | Precursor Terminus | Key Enzymes |

| vanA | High-level, inducible resistance to vancomycin and teicoplanin | D-Ala-D-Lac | VanH, VanA, VanX |

| vanB | Inducible resistance to vancomycin, susceptible to teicoplanin | D-Ala-D-Lac | VanH, VanB, VanX |

| vanC | Intrinsic, low-level resistance to vancomycin | D-Ala-D-Ser | VanC |

Efflux Pump Systems in Glycopeptide Resistance

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. frontiersin.orgdergipark.org.trjournalagent.com While more commonly associated with resistance to other classes of antibiotics, the role of efflux pumps in glycopeptide resistance is an area of ongoing research.

Efflux pump systems are generally classified into several superfamilies, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-cell division (RND) superfamily. frontiersin.org Overexpression of these pumps can lead to multidrug resistance (MDR). dergipark.org.trfrontiersin.org While the primary mechanisms of glycopeptide resistance are target modification and cell wall thickening, some studies suggest that efflux pumps may contribute to low-level resistance or work in concert with other resistance mechanisms. For example, in some Gram-negative bacteria, which are intrinsically resistant to glycopeptides due to their outer membrane, efflux pumps like the RND systems are crucial for expelling a broad range of toxic compounds. mdpi.com The contribution of specific efflux pumps to acquired glycopeptide resistance in Gram-positive pathogens is an area that warrants further investigation.

Strategies to Counteract Resistance through Actaplanin Modification or Combination Studies

Overcoming glycopeptide resistance is a major focus of antibiotic research. Strategies involving this compound could mirror those being explored for other glycopeptides, primarily through chemical modification and combination therapies.

Modification of the this compound Structure: Researchers are actively modifying the core structure of glycopeptides to create derivatives with enhanced activity against resistant strains. nih.govwalshmedicalmedia.com For other glycopeptides, this has included:

Adding hydrophobic moieties: This can anchor the antibiotic to the bacterial membrane, leading to a dual mechanism of action that includes membrane disruption in addition to cell wall synthesis inhibition. elifesciences.org

Altering peripheral sugar groups: Modifications to the glycosylation pattern can influence binding affinity and spectrum of activity. nih.gov

Functionalizing the peptide core: Introducing new chemical groups can create additional interactions with the bacterial cell wall or bypass the need for D-Ala-D-Ala binding altogether. nih.gov

While specific modifications to this compound for this purpose are not as widely reported, the principles derived from vancomycin and teicoplanin derivatives could be applied. The goal of such modifications would be to create a molecule that can either bind to the altered D-Ala-D-Lac or D-Ala-D-Ser targets or has an alternative mechanism of action that is unaffected by these resistance strategies. walshmedicalmedia.com

Combination Therapies: Combining antibiotics is a promising strategy to combat resistance. biorxiv.org This approach can have several advantages:

Synergistic effects: Two drugs acting on different targets can be more effective than either drug alone.

Slowing the emergence of resistance: Bacteria are less likely to simultaneously develop mutations conferring resistance to two different drug classes.

For glycopeptide resistance, a potential strategy is to combine a glycopeptide with an agent that can reverse the resistance mechanism. For example, research has explored the use of molecules that can selectively cleave the D-Ala-D-Lac ester bond, thereby re-sensitizing vancomycin-resistant bacteria to the antibiotic. google.com A similar approach could be envisioned for this compound. Combining this compound with a β-lactam antibiotic has also been shown to have synergistic effects against certain strains, as β-lactams can inhibit penicillin-binding proteins that may play a role in the expression of vancomycin resistance. asm.org

Analytical Methodologies for Actaplanin Research

Chromatographic Techniques for Actaplanin Profiling and Purification

Chromatography plays a vital role in separating the different this compound factors and purifying them from fermentation broths or hydrolysis mixtures. google.comepo.orggoogle.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for analyzing the this compound complex and its components. nih.govwikipedia.orgjst.go.jpresearchgate.net It has been effectively employed to demonstrate that the this compound complex is composed of several distinct actaplanins. nih.govjst.go.jpresearchgate.net HPLC analysis is also used to determine the neutral sugar content of individual actaplanins. nih.govjst.go.jpresearchgate.net

HPLC has been used to analyze hydrolysis mixtures of actaplanins, allowing for the determination of percentage yields of different hydrolysis products. google.com For instance, HPLC analysis of the partial acidic hydrolysis of known actaplanins revealed the presence of various factors, including this compound C₂ₐ, D₁, D₂, K, L, M, N, and O, and their relative proportions. google.com

| This compound Hydrolyzed | Hydrolysis Product | Approximate Yield (%) |

| This compound A | This compound C₂ₐ | 22 google.com |

| This compound B₁ | This compound C₂ₐ | 16 google.com |

| This compound B₂ | This compound C₂ₐ | 52 google.com |

| This compound A | This compound K | 4 google.com |

| This compound B₁ | This compound L | 2 google.com |

| This compound C₁ₐ | This compound N | 3 google.com |

| This compound G | This compound D₁ | Best obtained google.com |

| This compound G | This compound O | Best obtained google.com |

| This compound B₂ | This compound O | Minor amounts google.com |

HPLC analysis involves parameters such as retention times to differentiate between this compound factors and their hydrolysis products. google.com The retention times of hydrolysis products are typically only slightly longer than those of the parent actaplanins. google.com

Preparative Chromatography Methods

Preparative chromatography is essential for isolating and purifying this compound compounds from complex mixtures, such as fermentation broths and hydrolysis reaction products. google.comepo.orggoogle.com Techniques include column chromatography, preparative thin layer chromatography, and preparative high-performance liquid chromatography (HPLC). google.com

For example, preparative HPLC using C₁₈ reverse-phase silica (B1680970) with aqueous acetonitrile (B52724) gradients containing triethylamine (B128534) phosphate (B84403) has been used to separate this compound compounds from hydrolysis mixtures. google.com Another patent describes a preparative chromatographic procedure using a cation exchange column (Zorbax SCX) with a sodium phosphate buffer gradient containing methanol (B129727) for the purification of a glycopeptide epo.org. Preparative HPLC with silica gel C₁₈ resin and an ammonium (B1175870) phosphate/acetonitrile gradient has also been employed to purify this compound factors. epo.org Non-functional resins have also been utilized for the purification and recovery of this compound from fermentation broths or partially purified streams. google.com This involves adsorption of the antibiotic onto the resin followed by elution with aqueous solvents, such as aqueous solutions of isopropyl alcohol or methanol, optionally acidified. google.com

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are indispensable for determining and confirming the chemical structure of this compound and its various factors. google.comgoogle.comresearchgate.netdrugfuture.comresearchgate.netacs.org

Advanced NMR Techniques (e.g., 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D NMR and Nuclear Overhauser Effect (NOE) observations, is a powerful tool for elucidating the structures of actaplanins. google.comresearchgate.netacs.org ¹H NMR spectra have been used to study the structure of this compound pseudo-aglycone, indicating similarities to other glycopeptide aglycones like ristocetin (B1679390) pseudo-aglycone. nih.govjst.go.jpacs.org

NMR methods, including NOE observations, have been used to determine the sites of sugar attachment in the actaplanins. acs.orgacs.org These studies, combined with sugar content analysis and degradation pathway information, have helped explain the structures of various this compound glycopeptides. acs.org Negative nuclear Overhauser effects have been specifically observed and utilized in structural studies of the this compound pseudo-aglycone in dimethyl sulfoxide (B87167) solution. acs.org

Bioautographic and Microbiological Assay Development for this compound Detection and Quantification in Research Matrices

Bioautographic methods and microbiological assays are utilized to detect and quantify the antimicrobial activity of this compound, particularly in complex matrices. google.comgoogle.comtandfonline.com

A bioautographic study of aglycone formation during the hydrolysis of the this compound complex demonstrated the presence of antimicrobially active hydrolysis products. nih.govjst.go.jpresearchgate.net These products retained a high percentage of the parent this compound complex's antibiotic activity and spectrum. nih.govjst.go.jpresearchgate.net

A specific bioautographic method has been developed for the identification and semi-quantification of this compound residues, such as in cow's milk, with a detection limit of 0.01 ppm. nih.govoup.com This method involves sample preparation steps including precipitation, extraction, and chromatography, followed by detection using bioautography with Bacillus subtilis as the test organism. nih.govoup.com Thin layer chromatography (TLC) is used in this method to concentrate the this compound components into a single spot, increasing sensitivity. nih.govoup.com

Microbiological assays are also employed for the quantitative detection of glycopeptide antibiotics like this compound. nih.gov A solid-phase enzyme-receptor assay (SPERA), a competitive-binding assay, has been developed for glycopeptide antibiotics of the vancomycin (B549263) class, including this compound. nih.govcapes.gov.br This assay exploits the interaction of these antibiotics with D-alanyl-D-alanine. nih.govcapes.gov.br this compound was found to be among the strongest competitors in this assay. nih.gov

| Assay Type | Application | Test Organism (if applicable) | Detection Limit (if specified) | Reference |

| Bioautography | Study of aglycone formation during hydrolysis | Not specified | Not specified | nih.govjst.go.jpresearchgate.net |

| Bioautographic (Milk) | Detection and semi-quantification in milk | Bacillus subtilis | 0.01 ppm | nih.govoup.com |

| Microbiological Assay | Quantitative detection | Not specified | Not specified | nih.gov |

| SPERA (Enzyme-Receptor) | Quantitative detection in complex media | N/A | Not specified | nih.govcapes.gov.br |

Capillary Electrophoresis for Enantiomeric Separations utilizing this compound A as a Chiral Selector

This compound A, a macrocyclic antibiotic, has been investigated and successfully employed as a chiral selector in capillary electrophoresis (CE) for the enantioseparation of various racemic compounds, notably including nonsteroidal anti-inflammatory drugs (NSAIDs) tandfonline.comresearchgate.net. The application of this compound A in CE leverages its complex structure, which allows for differential interactions with enantiomers, leading to their separation based on differences in electrophoretic mobility nih.govgoogle.com.

Research into the chiral selectivity of this compound A in CE has explored the influence of key separation parameters. Studies have evaluated the impact of run buffer pH, the concentration of the chiral selector (this compound A), and the composition of organic modifiers on the enantioseparation process tandfonline.comresearchgate.net.

Detailed research findings indicate that optimized conditions can be established to achieve effective separation of enantiomers. For instance, successful separations of several racemic nonsteroidal anti-inflammatory compounds were achieved using this compound A under specific buffer conditions tandfonline.comresearchgate.net. Optimized conditions reported include the use of 40 mM phosphate buffer at pH 6, containing 0.5 mM this compound A tandfonline.comresearchgate.net. The inclusion of an organic modifier, specifically 2-methoxyethanol, at concentrations ranging from 15% to 30%, was found to be successful in separating all tested enantiomers from their racemic mixtures under these conditions tandfonline.comresearchgate.net.

The mechanism of chiral recognition by macrocyclic antibiotics like this compound A in CE is thought to involve a combination of interactions, including complexation, charge-charge interactions, hydrogen bonding, inclusion in hydrophobic pockets, dipole stacking, and steric interactions google.com. The presence of multiple potential interaction sites within the complex structure of this compound A contributes to its ability to discriminate between enantiomers nih.govgoogle.com.

The successful application of this compound A as a chiral selector in CE highlights its utility in analytical methodologies for determining the enantiomeric purity of pharmaceutical compounds and other chiral molecules.

Optimized Conditions for Enantioseparation using this compound A

| Parameter | Condition |

| Chiral Selector | This compound A |

| Chiral Selector Conc. | 0.5 mM |

| Buffer Type | Phosphate buffer |

| Buffer Concentration | 40 mM |

| Buffer pH | 6 |

| Organic Modifier | 2-Methoxyethanol |

| Organic Modifier Conc. | 15-30% |

| Analytes Separated | Several racemic nonsteroidal anti-inflammatory compounds tandfonline.comresearchgate.net |

Future Directions in Actaplanin Research

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of glycopeptide antibiotics (GPAs) is a complex, multi-step process orchestrated by large non-ribosomal peptide synthetase (NRPS) machinery and a suite of tailoring enzymes. While the general pathway for GPAs like teicoplanin and vancomycin (B549263) has been extensively studied, specific gaps remain in the complete elucidation of the actaplanin biosynthetic pathway. researchgate.net

Future research must focus on fully sequencing and annotating the complete this compound biosynthetic gene cluster (BGC) in Actinoplanes missouriensis. researchgate.net Although the genome of this organism has been sequenced, detailed functional characterization of the genes responsible for this compound synthesis is incomplete. researchgate.net Key areas of investigation include:

Identification of Specific Glycosyltransferases (GTs): Actaplanins are distinguished by their unique glycosylation patterns. wikipedia.orgnih.gov Identifying the specific GT enzymes responsible for attaching rhamnose, mannose, and glucose moieties to the peptide core is critical. Understanding their substrate specificity will be essential for generating novel derivatives.

Characterization of Tailoring Enzymes: The precise sequence of tailoring reactions, including the activity of hydroxylases, halogenases, and cross-linking P450 oxygenases that form the characteristic heptapeptide (B1575542) scaffold, needs to be experimentally verified for this compound.

Regulatory Network Analysis: Little is known about the regulatory genes that control the expression of the this compound BGC. Identifying these regulators is a prerequisite for the rational engineering of producer strains. mdpi.com

Table 1: Known Structural Components of the this compound Complex This table outlines the primary building blocks that constitute the various forms of this compound, highlighting the need to identify the specific biosynthetic enzymes for each component.

| Component Type | Specific Molecule | Reference |

|---|---|---|

| Peptide Core | This compound Pseudo-aglycone (common to all actaplanins) | nih.gov |

| Amino Sugar | L-Ristosamine | nih.gov |

| Neutral Sugars (Variable) | Glucose | wikipedia.orgnih.gov |

| Mannose | wikipedia.orgnih.gov | |

| Rhamnose | wikipedia.orgnih.gov |

Rational Design of Novel this compound-Based Glycopeptides with Enhanced Properties

Rational design, combining chemical synthesis and enzymatic modification (chemoenzymatic synthesis), offers a powerful strategy to create novel this compound derivatives with improved properties. uq.edu.auscribd.com The goal is to overcome limitations such as emerging bacterial resistance.

Future efforts in this area should include:

Combinatorial Biosynthesis: By expressing the this compound BGC in a heterologous host or by selectively inactivating or swapping its genes, novel derivatives can be created. For instance, altering the glycosylation enzymes could produce actaplanins with different sugar decorations, potentially enhancing their activity or physical properties. researchgate.net

Chemoenzymatic Modification: This approach uses enzymes as biocatalysts to perform specific modifications on a synthetically produced peptide core. uq.edu.aursc.org Research into the substrate tolerance of the this compound biosynthetic enzymes, particularly the cross-linking oxygenases and glycosyltransferases, will reveal their potential for creating unnatural glycopeptide analogs. uq.edu.au

Targeted Functionalization: Introducing specific chemical groups at positions not essential for target binding could confer new functionalities. For example, adding lipid side chains, as seen in other lipoglycopeptides like teicoplanin, could promote membrane anchoring and enhance antibacterial potency. nih.govdokumen.pub

Table 2: Strategies for Rational Design of this compound Analogs This table presents potential modifications to the this compound structure and the intended enhancements, guiding future research in drug design.

| Design Strategy | Targeted Modification | Desired Enhancement | Reference |

|---|---|---|---|

| Combinatorial Biosynthesis | Alteration of glycosyltransferase genes | Creation of novel glycosylation patterns to evade resistance | researchgate.net |

| Chemoenzymatic Synthesis | Modification of the peptide backbone (e.g., unnatural amino acids) | Improved binding affinity or novel mechanisms of action | uq.edu.au |

| Lipid Conjugation | Addition of a fatty acid side chain | Increased potency through membrane anchoring | nih.govdokumen.pub |

Exploration of this compound in Systems Biology and Omics Studies

Systems biology approaches, integrating genomics, transcriptomics, and proteomics, are essential for a holistic understanding of this compound production and its regulation. dokumen.pubresearchgate.net While such studies have been applied to other Actinoplanes species, a dedicated multi-omics analysis of A. missouriensis under various culture conditions is a key future direction. nih.govnih.gov

Genomics: Comparative genomics between A. missouriensis and other GPA-producing actinomycetes can help pinpoint the complete this compound BGC and identify unique tailoring enzymes. researchgate.netresearchgate.net This will also reveal other secondary metabolite clusters that might compete for precursors, offering targets for deletion to improve this compound yields. nih.govsmujo.id

Transcriptomics (RNA-Seq): Analyzing the transcriptome of A. missouriensis during different growth phases can identify when the this compound BGC is expressed and reveal co-expressed genes, including crucial transcriptional regulators. researchgate.netnih.gov This knowledge is vital for understanding how to trigger and sustain high-level production.

Proteomics: Identifying the proteins present during active this compound biosynthesis provides direct evidence of which enzymes from the BGC are active. researchgate.net This can help identify potential bottlenecks in the biosynthetic assembly line where a specific enzyme may be less abundant or efficient.

Advanced Genetic Engineering of Producer Strains for Targeted this compound Production

Improving the production yield of this compound in its native host is a significant biotechnological challenge. Advanced genetic engineering tools, which have been successfully demonstrated in related Actinoplanes species for producing other metabolites like acarbose, can be directly applied to A. missouriensis. mdpi.comresearchgate.net

Key strategies for future research include:

CRISPR-Cas9/CRISPRi Systems: The use of CRISPR-based tools for gene editing and interference (CRISPRi) is a powerful method for targeted strain improvement. mdpi.com This technology can be used to:

Delete BGCs for competing secondary metabolites to redirect metabolic flux towards this compound.

Silence negative regulators or activate positive regulators of the this compound BGC. mdpi.com

Integrate additional copies of rate-limiting biosynthetic genes or entire BGCs into the genome to boost production. google.com

Metabolic Engineering: Rational engineering of primary metabolism can increase the supply of essential precursors for this compound synthesis, such as specific amino acids and the sugar nucleotides required for glycosylation.

Development of Conjugation Protocols: Optimizing methods for transferring genetic material into A. missouriensis, such as intergeneric conjugation from E. coli, is fundamental for applying these advanced engineering tools efficiently. mdpi.comresearchgate.net

Fundamental Investigations into this compound-Target Interactions

The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis. nih.govgoogle.com.na They achieve this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, physically blocking the transglycosylase and transpeptidase enzymes responsible for cell wall cross-linking. google.com.namdpi.comkoreamed.org

While this general mechanism is understood for the glycopeptide class, detailed biophysical studies on this compound itself are necessary. Future investigations should focus on:

Binding Affinity and Thermodynamics: Quantitative studies, such as isothermal titration calorimetry and surface plasmon resonance, can determine the precise binding affinity and thermodynamic parameters of different this compound components for the D-Ala-D-Ala target. capes.gov.br A solid-phase enzyme-receptor assay has already indicated that this compound is a very strong competitor for the D-Ala-D-Ala binding site, even more so than vancomycin. oup.com

Structural Biology of the Complex: Obtaining a high-resolution crystal or NMR structure of this compound bound to its D-Ala-D-Ala target would provide invaluable insight into the specific molecular interactions. This would reveal the exact role of the unique sugar moieties in stabilizing the complex and could explain its high binding affinity.

Interaction with Resistant Precursors: Investigating the binding (or lack thereof) of this compound to modified cell wall precursors, such as D-Ala-D-Lactate found in vancomycin-resistant strains, is crucial for understanding its spectrum of activity and potential for overcoming clinical resistance. google.com.namdpi.com

Table 3: Key Interactions in the this compound-Target Complex This table summarizes the fundamental molecular forces involved in the binding of glycopeptides like this compound to their bacterial target, which are crucial for their antibacterial activity.

| Type of Interaction | Description | Significance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Formation of multiple hydrogen bonds between the peptide backbone of this compound and the D-Ala-D-Ala dipeptide. | Critical for the high-affinity recognition and stabilization of the antibiotic-target complex. | google.com.namdpi.com |

| Hydrophobic Interactions | Van der Waals contacts between the aromatic amino acids of the this compound core and the target peptide. | Contribute to the overall binding energy and specificity. | mdpi.comcapes.gov.br |

| Steric Hindrance | The bulky glycopeptide-precursor complex physically blocks the active sites of cell wall synthesis enzymes. | The ultimate mechanism of bacterial growth inhibition. | google.com.na |

Q & A

Q. What are the best practices for archiving and sharing this compound trial data to facilitate secondary analysis?

- Methodological Answer: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Data Repositories : Upload raw datasets (e.g., ADG, VFA profiles) to platforms like Figshare or Dryad with CC-BY licenses.

- Metadata Documentation : Include experimental variables (e.g., pasture rotation schedules, this compound batch numbers) in machine-readable formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.